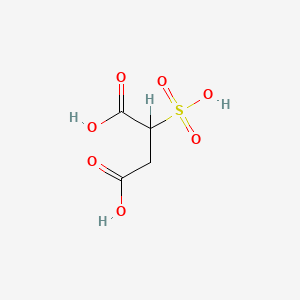
Sulfosuccinic acid
Overview
Description
Synthesis Analysis
The synthesis of sulfosuccinic acid and its derivatives often involves the sulfonation process. For example, sulfonated diamine monomers like 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid (ODADS) are synthesized by directly sulfonating commercially available diamines using fuming sulfuric acid. Such processes are fundamental in creating sulfonated polyimides with improved water stability and proton conductivity, crucial for fuel cell applications (Fang et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of sulfonic acid groups, which significantly impact their chemical behavior and applications. For instance, the introduction of sulfonic acid groups into polyimides results in membranes that exhibit not only good water stability but also high proton conductivity, making them suitable for fuel cell applications. This highlights the flexibility and functional adaptability of this compound derivatives at the molecular level (Fang et al., 2002).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions, serving as catalysts and intermediates. For example, sulfonic acid-functionalized silica particles have been utilized as catalysts in Knoevenagel condensation and Michael addition reactions, showcasing their versatility and efficiency in facilitating chemical transformations (Nemati et al., 2012). Similarly, nano-zirconia-supported sulfonic acid catalyzes various heterocyclic multicomponent reactions, highlighting the catalytic utility of this compound derivatives in organic synthesis (Amoozadeh et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and stability, are crucial for their application in different domains. Sulfonated polyimides derived from this compound derivatives, for instance, demonstrate excellent solubility in certain solvents and remarkable stability towards water, which is essential for their use in high-moisture environments like fuel cells (Fang et al., 2002).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity and catalytic efficiency, make them invaluable in chemical synthesis and applications. Their ability to act as catalysts in synthesizing complex organic molecules or polymers, while being recoverable and reusable, underscores their significance in sustainable and green chemistry practices (Nemati et al., 2012; Amoozadeh et al., 2016).
Scientific Research Applications
Sulfosuccinic acid derivatives, particularly dialkyl esters, are used in emulsion polymerization. They function as weakly foaming surfactants with good wetting power and find applications in nylon production, agriculture (pesticide formulations), paint formulations, leather industry, household products like specific glass cleaners and carpet shampoos (Breuer & Hotel, 2003).
In the cosmetic industry, sulfosuccinate anionic surfactants, including the sodium salts of alkyl ester of this compound, are used to enhance the mildness of personal care products due to their foaming properties. This makes them a key component in products like shower gels and shampoos (Deepika & Tyagi, 2006).
This compound (SSA) has been utilized in the synthesis of fuel bioadditive ethyl levulinate using pervaporation catalytic membrane reactors. SSA loaded functional chitosan membranes are specifically used for this purpose, showing potential in biofuel production (Unlu & Hilmioglu, 2018).
Sulfosuccinates, particularly ethoxylated or amido products, are significant for their foaming, detergency, and wetting attributes in various formulations, impacting their use in diverse industries such as cosmetics and toiletries (O'lenick & O'Lenick, 2007).
In environmental safety, the study of perfluorooctane sulfonic acid (PFOS), a related compound, is essential for understanding its impact on human health and its presence in food, as well as its absorption, excretion, and metabolic pathways (Knutsen et al., 2018).
The use of this compound functionalized mesoporous silica (SBA/SSA) has been explored for debenzylation reactions in organic chemistry, demonstrating its potential as a catalyst in specific chemical transformations (Sachdev et al., 2014).
In the field of materials science, this compound is used to crosslink chitosan/polyvinyl alcohol composite membranes, enhancing their proton conduction properties, which is valuable for fuel cell applications (Wong et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sulfosuccinic acid, also known as dioctyl sulfosuccinate or DOSS, is primarily used as a surfactant . Its primary targets are the lipid membranes of cells, where it reduces surface tension and facilitates the interaction of water and lipids .
Mode of Action
This compound acts as an anionic surfactant . It reduces the surface tension of the stool, allowing more intestinal water and fat to combine with the stool . This action softens the stool and decreases the strain and discomfort associated with constipation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its surfactant properties. It interacts with lipid membranes, altering their properties and facilitating the interaction of water and lipids .
Pharmacokinetics
As a surfactant, it is primarily used topically or rectally, and its onset of action ranges from 12 hours to 5 days .
Result of Action
The primary result of this compound’s action is the softening of the stool, which can alleviate constipation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its crosslinking action in the formation of hydrogels can be affected by temperature, with optimal crosslinking occurring at 60°C for 4 hours, followed by a further curing step at 80°C for 2 hours
properties
IUPAC Name |
2-sulfobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUAUXLGCMPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt) | |
| Record name | Thiosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042426 | |
| Record name | Sulfosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5138-18-1 | |
| Record name | Sulfosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5138-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X769MZ3BBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)









![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

